molecular formula C26H30F11N3O8S B15289244 2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate CAS No. 70900-37-7

2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate

Cat. No.: B15289244
CAS No.: 70900-37-7
M. Wt: 753.6 g/mol
InChI Key: VORMEUUFGOJQNI-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated methacrylate derivative characterized by its complex structure, which includes a perfluorinated pentyl sulfonamide group, a methacrylate backbone, and multiple carbamate linkages. The compound’s structural complexity implies challenges in synthesis and purification, which may limit its practical deployment compared to simpler analogues.

Properties

CAS No.

70900-37-7

Molecular Formula

C26H30F11N3O8S

Molecular Weight

753.6 g/mol

IUPAC Name

2-[[2-methyl-5-[4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butoxycarbonylamino]phenyl]carbamoyloxy]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C26H30F11N3O8S/c1-14(2)19(41)47-13-16(4)48-21(43)39-18-12-17(9-8-15(18)3)38-20(42)46-11-7-6-10-40(5)49(44,45)26(36,37)24(31,32)22(27,28)23(29,30)25(33,34)35/h8-9,12,16H,1,6-7,10-11,13H2,2-5H3,(H,38,42)(H,39,43)

InChI Key

VORMEUUFGOJQNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)OC(C)COC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((2-Methyl-5-(((4-(methyl((undecafluoropentyl)sulphonyl)amino)butoxy)carbonyl)amino)phenyl)amino)carbonyl)oxy)propyl methacrylate involves its interaction with molecular targets through various pathways. The methacrylate group allows it to participate in polymerization reactions, forming long-chain polymers. Additionally, the sulphonyl and amino groups enable it to form hydrogen bonds and other interactions with biological molecules, influencing their behavior and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

The provided evidence highlights structurally related sulfonamide and carbamate derivatives in pesticide formulations, such as triflusulfuron methyl ester and ethametsulfuron methyl ester . These compounds share sulfonylurea or carbamate moieties but lack the extensive fluorination seen in the target compound. For example:

  • Triflusulfuron methyl ester: Contains a trifluoroethoxy group, which enhances herbicidal activity by improving membrane permeability.
  • Ethametsulfuron methyl ester: Features a methoxy-triazine group, optimizing selectivity for weed species. Its non-fluorinated structure contrasts with the target compound’s fluorinated side chain, which likely confers superior chemical inertness and durability .

Fluorinated Methacrylates in Materials Science

These compounds exhibit:

  • Lower surface energy (10–15 mN/m vs. 20–30 mN/m for non-fluorinated methacrylates), enabling water-repellent coatings.
  • Thermal stability up to 250°C, compared to <200°C for non-fluorinated variants. The target compound’s undecafluoropentyl chain may offer intermediate properties between short-chain fluorinated methacrylates (e.g., trifluoroethyl) and longer perfluorooctyl derivatives, balancing cost and performance .

Bioactive Compounds with Sulfonamide Linkages

and discuss sulfonamide-containing compounds in pharmacological contexts. For instance:

  • 2-Methoxy-5-(2R)-2-2-(2-methoxy phenoxy)ethyl amino)propyl)benzenesulfonamide (C36H68N2O12) is a bioactive molecule with antiviral properties, but its non-fluorinated structure and sugar-like moieties differ significantly from the target compound’s fluorocarbon backbone .
  • Ferroptosis-inducing agents (FINs) in cancer research often incorporate sulfonamide groups for enhanced bioavailability. However, their mechanisms rely on redox activity, which the target compound’s fluorinated structure may inhibit due to its electron-withdrawing nature .

Data Table: Key Properties of Comparable Compounds

Compound Name Fluorination Level Key Functional Groups Applications Stability/Activity Notes
Target Compound Undecafluoropentyl Methacrylate, sulfonamide Coatings, polymers (hypoth.) High chemical inertness (hypoth.)
Triflusulfuron methyl ester Trifluoroethoxy Sulfonylurea, triazine Herbicide Moderate environmental persistence
2-(Perfluorooctyl)ethyl methacrylate Perfluorooctyl Methacrylate Water-repellent coatings Exceptional thermal stability
2-Methoxy-5-(2R)-...benzenesulfonamide None Benzenesulfonamide, glycoside Antiviral research Moderate metabolic stability

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